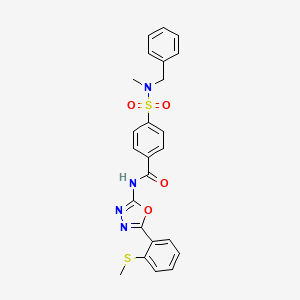

(5-Phenyloxolan-2-yl)methanamine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“(5-Phenyloxolan-2-yl)methanamine hydrochloride” is a chemical compound with the CAS Number: 1909320-13-3 . It has a molecular weight of 213.71 . The IUPAC name for this compound is (5-phenyltetrahydrofuran-2-yl)methanamine hydrochloride . It is stored at room temperature and is available in powder form .

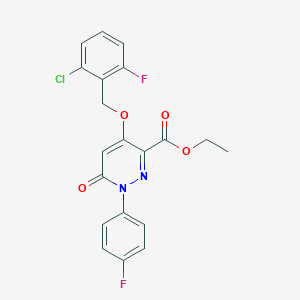

Molecular Structure Analysis

The InChI code for “(5-Phenyloxolan-2-yl)methanamine hydrochloride” is 1S/C11H15NO.ClH/c12-8-10-6-7-11(13-10)9-4-2-1-3-5-9;/h1-5,10-11H,6-8,12H2;1H . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis

“(5-Phenyloxolan-2-yl)methanamine hydrochloride” is a powder that is stored at room temperature . It has a molecular weight of 213.71 . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.Applications De Recherche Scientifique

Sirtuin 2 Inhibition

(5-Phenyloxolan-2-yl)methanamine hydrochloride: has been studied for its potential as a Sirtuin 2 (SIRT2) inhibitor . SIRT2 is a protein that has been implicated in various diseases, including cancer, neurodegenerative diseases, type II diabetes, and bacterial infections. Inhibitors of SIRT2 are considered promising therapeutic agents for these conditions. The compound has been part of structure-activity relationship (SAR) studies to develop more potent SIRT2 inhibitors.

Antifungal Activity

Derivatives of (5-Phenyloxolan-2-yl)methanamine hydrochloride have been explored for their antifungal properties . The development of new antifungal agents is crucial due to the rising resistance to existing medications. Research in this area focuses on the synthesis of novel compounds and evaluating their efficacy against various fungal strains.

Organic Synthesis

This compound serves as a building block in organic synthesis . It can be used to construct more complex molecules through various chemical reactions. Its role in organic synthesis is vital for the development of new materials and drugs.

Medicinal Chemistry

In the field of medicinal chemistry , (5-Phenyloxolan-2-yl)methanamine hydrochloride is used to create derivatives that can be screened for various biological activities . This process involves synthesizing a series of compounds and testing them for desired pharmacological effects.

Molecular Docking Studies

The compound is used in molecular docking studies to predict how it interacts with biological targets . These studies help in understanding the binding efficiency and mode of action of the compound, which is essential for drug design and discovery.

Spectroscopy

Spectroscopic techniques: like Nuclear Magnetic Resonance (NMR) utilize (5-Phenyloxolan-2-yl)methanamine hydrochloride to study the structure and dynamics of molecules . NMR spectroscopy is a powerful tool in chemistry for determining the physical and chemical properties of atoms or the molecules in which they are contained.

Photoredox Catalysis

Research has been conducted on the use of (5-Phenyloxolan-2-yl)methanamine hydrochloride in photoredox catalysis . This area of study involves light-induced chemical reactions that can create complex organic compounds, which has implications in synthetic chemistry and materials science.

Histone Deacetylase Studies

Lastly, it has applications in studying histone deacetylases (HDACs) . HDACs are enzymes that play a role in modifying chromatin structure and regulating gene expression. Inhibitors of HDACs, like SIRT2, are of interest for their therapeutic potential in various diseases.

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements associated with it are H302, H315, H319, and H335 , which indicate that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation, respectively .

Propriétés

IUPAC Name |

(5-phenyloxolan-2-yl)methanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO.ClH/c12-8-10-6-7-11(13-10)9-4-2-1-3-5-9;/h1-5,10-11H,6-8,12H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COUXSMCIXWFXJQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1CN)C2=CC=CC=C2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-amino-4-[hydroxy(methoxy)methyl]-4,7,7-trimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B2751106.png)

![1-(tert-butyl)-4-methyl-6-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2751111.png)

![4-(4-fluorophenyl)-N-[2-(trifluoromethyl)phenyl]piperazine-1-carbothioamide](/img/structure/B2751112.png)

![(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-2-yl)(4-(3,4,5-trimethoxybenzoyl)piperazin-1-yl)methanone](/img/structure/B2751116.png)

![N-(2-ethylphenyl)-2-((5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide](/img/structure/B2751119.png)

![N-Methyl-N-[2-(1-methyl-1,3-dihydroisoindol-2-yl)-2-oxoethyl]prop-2-enamide](/img/structure/B2751121.png)

![6-(1-(4-methoxyphenyl)ethyl)-3-(pyridin-2-yl)isothiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2751123.png)